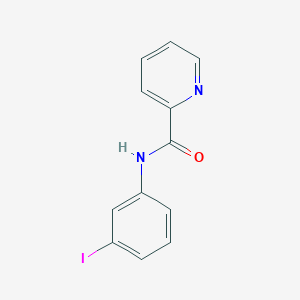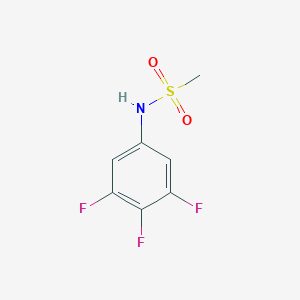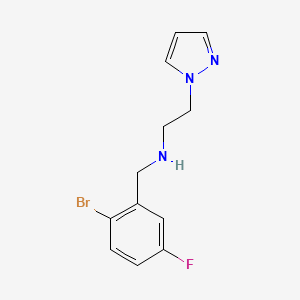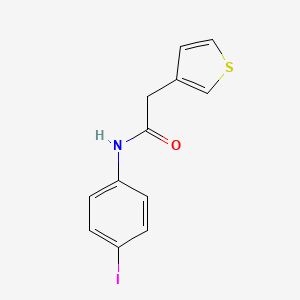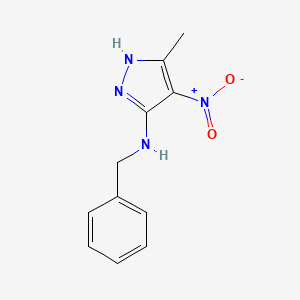
N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a benzyl group, a methyl group, and a nitro group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine typically involves a multi-step process. One common method starts with the condensation of 3-methyl-1H-pyrazol-5-amine with benzyl bromide in the presence of a base such as potassium carbonate. This reaction forms N-benzyl-3-methyl-1H-pyrazol-5-amine, which is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-benzyl-3-methyl-4-amino-1H-pyrazol-5-amine.
Reduction: Formation of N-benzyl-3-methyl-4-amino-1H-pyrazol-5-amine.
Substitution: Formation of various N-alkyl or N-aryl derivatives.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-benzyl-3-bromo-1-methyl-4-nitro-1H-pyrazol-5-amine
- N-methyl-3-methyl-4-nitro-1H-pyrazol-5-amine
- N-benzyl-3-methyl-4-amino-1H-pyrazol-5-amine
Uniqueness
N-benzyl-3-methyl-4-nitro-1H-pyrazol-5-amine is unique due to the combination of its benzyl, methyl, and nitro groups, which confer specific chemical and biological properties. The presence of the nitro group allows for various chemical modifications, while the benzyl group enhances its lipophilicity and potential biological activity .
Eigenschaften
Molekularformel |
C11H12N4O2 |
|---|---|
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
N-benzyl-5-methyl-4-nitro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H12N4O2/c1-8-10(15(16)17)11(14-13-8)12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
IPEIATPXMUVJLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1)NCC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


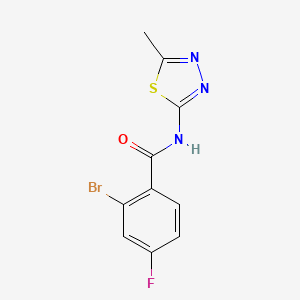

![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)

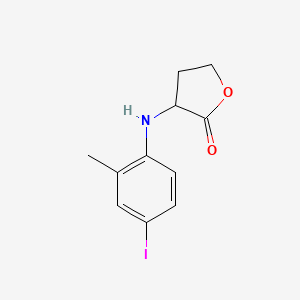


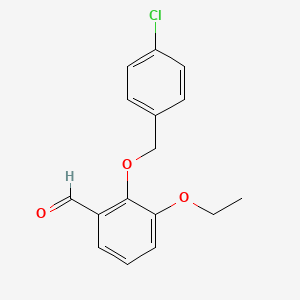
![5-[1,1'-Biphenyl]-3-yl-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14914604.png)
